C19H15ClN2O3

Description

Significance of C19H15ClN2O3 as a Molecular Formula in Chemical Biology

The molecular formula this compound is significant in the field of chemical biology as it is associated with a variety of heterocyclic compounds that exhibit a broad range of biological activities. These compounds, due to their specific atomic composition, can interact with numerous biological targets. The presence of nitrogen and oxygen atoms allows for hydrogen bonding and other non-covalent interactions, while the chlorine atom can influence the compound's lipophilicity and binding affinity. This combination of features makes molecules with this formula promising candidates for drug discovery and development.

Overview of Heterocyclic Scaffolds Encompassing this compound

A variety of heterocyclic scaffolds can accommodate the molecular formula this compound. These core structures provide a rigid framework upon which different functional groups can be arranged, leading to a wide diversity of chemical entities with distinct properties.

Indolizine (B1195054) is a heterocyclic aromatic compound consisting of a fused pyridine (B92270) and pyrrole (B145914) ring. derpharmachemica.com This core structure is found in numerous natural and synthetic compounds with significant biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. derpharmachemica.com The planar electronic structure of indolizine also imparts strong fluorescence, making it useful for DNA interaction studies. derpharmachemica.com

Research has focused on synthesizing various indolizine derivatives to explore their therapeutic potential. researchgate.netjapsonline.comnih.gov For instance, some derivatives have shown activity against Mycobacterium tuberculosis, with the substitution pattern on the indolizine ring being crucial for their antimycobacterial effects. researchgate.net Others have been investigated for their antiproliferative activity against cancer cell lines and as α7 nicotinic acetylcholine (B1216132) receptor agonists. nih.govnih.gov The synthesis of these compounds often involves cycloaddition reactions. nih.gov

Table 1: Research Findings on Indolizine-Based Derivatives

| Research Area | Findings |

| Antimicrobial Activity | Some indolizine derivatives exhibit antibacterial and antifungal properties. derpharmachemica.com Specific derivatives have shown selective activity against Mycobacterium tuberculosis. researchgate.net |

| Anticancer Activity | Derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, with some showing potent activity. researchgate.netnih.gov |

| Neurological Activity | Certain indolizine derivatives act as α7 nicotinic acetylcholine receptor agonists, a target for cognitive impairment in schizophrenia. nih.gov |

| Synthesis | Common synthetic routes include 1,3-dipolar cycloaddition reactions. researchgate.net |

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. pharmajournal.net This scaffold is a privileged structure in medicinal chemistry, found in several clinically approved drugs. semanticscholar.org Pyrazole (B372694) derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. pharmajournal.netsemanticscholar.org

The anticancer properties of pyrazole derivatives have been a significant area of research. nih.gov Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and inhibition of enzymes like xanthine (B1682287) oxidase. semanticscholar.orgnih.gov The substitution pattern on the pyrazole ring plays a critical role in determining the potency and selectivity of these compounds. mdpi.com

Table 2: Research Findings on Pyrazole-Based Derivatives

| Research Area | Findings |

| Anticancer Activity | Pyrazole derivatives have demonstrated antiproliferative activity against various cancer cell lines, including breast and colon cancer. semanticscholar.orgnih.gov Some act by inhibiting xanthine oxidase or inducing apoptosis via ROS generation. semanticscholar.orgnih.gov |

| Anti-inflammatory Activity | Certain pyrazole derivatives exhibit anti-inflammatory properties. pharmajournal.net |

| Antimicrobial Activity | Some derivatives have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com |

| Structure-Activity Relationship | The nature and position of substituents on the pyrazole and associated aryl rings significantly influence biological activity. mdpi.com |

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. sarpublication.com This scaffold is present in various biologically active molecules with applications as cardiovascular, anti-inflammatory, and anticancer agents. scholarsresearchlibrary.comnih.gov

Pyridazinone derivatives have been extensively studied as inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4. researchgate.netnih.gov Inhibition of these enzymes can lead to anti-inflammatory and cardiovascular effects. researchgate.net Furthermore, certain pyridazinone derivatives have shown potent and selective inhibitory activity against c-Met tyrosine kinase, a target in cancer therapy. nih.gov

Table 3: Research Findings on Pyridazinone-Based Derivatives

| Research Area | Findings |

| Enzyme Inhibition | Pyridazinone derivatives have been identified as inhibitors of phosphodiesterases (PDE3, PDE4, PDE5) and c-Met tyrosine kinase. researchgate.netnih.govrsc.org |

| Anti-inflammatory Activity | Inhibition of PDE4 by pyridazinone derivatives leads to anti-inflammatory effects. nih.gov |

| Anticancer Activity | Some derivatives exhibit anticancer activity through the inhibition of crucial signaling pathways. nih.gov |

| Cardiovascular Effects | Certain pyridazinone-based compounds have shown potential as cardiovascular agents. scholarsresearchlibrary.com |

Spiro-indolinones are complex molecules characterized by a spirocyclic junction involving an indolinone core. The indolinone scaffold itself is a key structural motif in many biologically active compounds. semanticscholar.org Spiro-indolinones have been designed and synthesized for various therapeutic applications, notably as anticancer agents.

A significant focus of research on spiro-indolinone derivatives has been their ability to inhibit the p53-MDM2 interaction, a critical target in cancer therapy. hilarispublisher.com By disrupting this interaction, these compounds can reactivate the tumor suppressor functions of p53. The synthesis of these complex molecules often involves multi-step reaction sequences, including cycloaddition reactions. hilarispublisher.comresearchgate.net

Table 4: Research Findings on Spiro-Indolinone-Based Derivatives

| Research Area | Findings |

| Anticancer Activity | Designed as inhibitors of the p53-MDM2 protein-protein interaction. hilarispublisher.com Some derivatives show potent activity against cancer cell lines. hilarispublisher.com |

| Synthesis | Synthesized through multi-component reactions, often involving cycloadditions to create the spirocyclic system. hilarispublisher.comresearchgate.net |

| Structural Features | The spirocyclic backbone provides a rigid platform for the precise orientation of substituents that interact with biological targets. hilarispublisher.com |

Quinolones are a well-known class of bicyclic heterocyclic compounds that form the basis of a major group of synthetic antibiotics. mdpi.comqeios.com The quinolone scaffold can be extensively modified at various positions to generate derivatives with a wide spectrum of biological activities beyond their antibacterial effects, including anticancer and antiviral properties. nih.govpreprints.org

Research into quinolone derivatives with the molecular formula this compound has explored their potential as novel antibacterial agents. mdpi.com By hybridizing the quinolone core with other pharmacophores, researchers aim to develop compounds with enhanced potency and a broader spectrum of activity, potentially overcoming existing drug resistance mechanisms. mdpi.com Molecular docking studies are often employed to understand how these derivatives interact with their bacterial targets. mdpi.com

Table 5: Research Findings on Quinolone-Based Derivatives

| Research Area | Findings |

| Antibacterial Activity | New quinolone derivatives are being developed to combat bacterial infections, including drug-resistant strains. mdpi.com |

| Anticancer Activity | Modifications to the quinolone structure have led to derivatives with promising anticancer properties. nih.gov |

| Mechanism of Action | Quinolone derivatives can be designed to target multiple bacterial proteins, leading to a dual-target mechanism of action. mdpi.com |

| Drug Design | Hybridization of the quinolone scaffold with other heterocyclic motifs is a common strategy to enhance biological activity. mdpi.com |

Isoxazole-Based Derivatives

Isoxazole-containing compounds with the molecular formula this compound are a subject of study in medicinal chemistry. smolecule.compharmacophorejournal.com The isoxazole (B147169) ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, serves as a key structural motif. Research has focused on the synthesis of substituted phenyl isoxazole derivatives, sometimes utilizing microwave-assisted techniques to enhance reaction efficiency. sci-hub.se These synthetic efforts aim to create novel analogs for evaluation in various biological assays. sci-hub.se For instance, some isoxazole derivatives have been investigated for their potential as herbicide safeners, which protect crops from the phytotoxic effects of herbicides. sci-hub.se The structural characterization of these compounds is typically confirmed through methods such as IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). sci-hub.se

In other research, isoxazoline (B3343090) derivatives, which are structurally related to isoxazoles, have been synthesized and explored for their biological activities. pharmacophorejournal.com The synthesis often involves the cyclization of substituted chalcone (B49325) derivatives with hydroxylamine (B1172632) hydrochloride. pharmacophorejournal.com

Other Relevant Structural Classes

Beyond isoxazoles, the molecular formula this compound encompasses several other important structural classes.

One such class includes pyrazole derivatives . arkat-usa.org Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. Synthesis of these compounds can be achieved through the condensation of hydrazines with β-diketones. arkat-usa.org The resulting pyrazole derivatives have been a focus of research due to their structural similarity to benzene (B151609) and their potential for various chemical and biological applications. arkat-usa.org Spectroscopic methods like 1H and 13C-NMR, as well as LC-Mass spectrometry, are crucial for confirming the structures of these synthesized compounds. arkat-usa.org

Another notable class is the pyrrolo[3,4-e]indole derivatives . surechembl.orgnaturalproducts.netdrugbank.comnih.gov These are complex heterocyclic compounds containing a pyrroloindole moiety. drugbank.com An example is 4-(2-chlorophenyl)-8-(2-hydroxyethyl)-6-methylpyrrolo[3,4-e]indole-1,3(2H,6H)-dione. surechembl.orgnaturalproducts.netdrugbank.comnih.gov This particular compound has been documented in chemical databases and is classified under pyrroloindoles. drugbank.com

Benzofuran derivatives also fall under this molecular formula. rasayanjournal.co.in These compounds are of interest in medicinal chemistry, and their synthesis can involve multiple steps starting from simpler precursors like 5-chlorosalicylaldehyde. rasayanjournal.co.in The resulting benzofuran-substituted chalcones are then evaluated for their potential applications. rasayanjournal.co.in

Additionally, furan-2-carboxamide derivatives have been synthesized and studied. molport.comsemanticscholar.org An example is N-(2-{[(4-chlorophenyl)methyl]carbamoyl}phenyl)furan-2-carboxamide. molport.com Research in this area has included the synthesis of novel anthranilate diamides for evaluation in areas such as anticancer research. semanticscholar.org

Finally, chromene-based compounds such as 2-amino-4-[3-chloro-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile have been identified with this molecular formula and are available in screening libraries for drug discovery. chemdiv.com

Historical Context and Current Academic Interest in this compound Research

The study of compounds with the molecular formula this compound is rooted in the broader history of drug discovery and the exploration of heterocyclic chemistry. Historically, the synthesis of novel heterocyclic compounds has been a cornerstone of medicinal chemistry, leading to the discovery of numerous therapeutic agents. uba.ar The diverse structural classes represented by this compound, including isoxazoles, pyrazoles, and benzofurans, have been of long-standing interest. pharmacophorejournal.comarkat-usa.orgrasayanjournal.co.in

Current academic interest in this compound research is multifaceted. Scientists are actively engaged in the design and synthesis of new derivatives to explore their structure-activity relationships. sci-hub.sesemanticscholar.orgsemanticscholar.org For example, recent studies have focused on creating isatin-aminobenzoic acid hybrids with this molecular formula to investigate their potential as antibacterial and antibiofilm agents. semanticscholar.org This research often involves molecular modeling and docking studies to understand the interaction of these compounds with biological targets, such as the histidine kinase subunit A in B. subtilis. semanticscholar.org

The development of efficient synthetic methodologies, including microwave-assisted synthesis, continues to be a priority to facilitate the generation of compound libraries for screening. sci-hub.se Furthermore, there is a sustained effort to characterize these compounds thoroughly using advanced analytical techniques. sci-hub.searkat-usa.org The investigation of their potential applications spans from agriculture, as seen with herbicide safeners, to medicine, with research into anticancer and antimicrobial activities. sci-hub.sesemanticscholar.orgsemanticscholar.org The inclusion of these compounds in screening libraries indicates their role in the ongoing search for new bioactive molecules. chemdiv.com

Physicochemical Properties of a this compound Isomer

Analytical Data for a Synthesized this compound Compound

Table of Compound Names

Structure

3D Structure

Properties

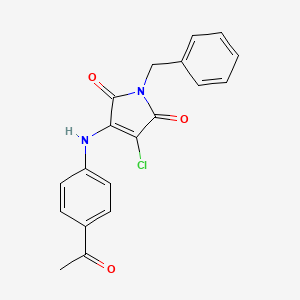

IUPAC Name |

3-(4-acetylanilino)-1-benzyl-4-chloropyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3/c1-12(23)14-7-9-15(10-8-14)21-17-16(20)18(24)22(19(17)25)11-13-5-3-2-4-6-13/h2-10,21H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQAHERTYVWULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)CC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Organic Chemistry of C19h15cln2o3 Isomers

Retrosynthetic Analysis of Core C19H15ClN2O3 Scaffolds

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. The approach for a this compound isomer depends heavily on its core heterocyclic system.

Imidazoisoindole Scaffold (e.g., Mazindol): The key structural feature of Mazindol, 5-(4-chlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol, is the tricyclic imidazoisoindole system. mdpi.comgoogle.comontosight.ai A primary disconnection can be made at the C-N bond of the imidazole (B134444) ring, leading back to two key precursors: 2-(4-chlorobenzoyl)benzoic acid and ethylenediamine. mdpi.compreprints.org This strategy simplifies the complex tricycle into a problem of forming a five-membered imidazole ring from a substituted benzoic acid derivative.

Quinazolinone Scaffold: For isomers based on a quinazolinone core, the disconnections typically target the bonds forming the pyrimidine (B1678525) ring. A common strategy involves disconnecting the amide bonds. This leads back to anthranilic acid (or its derivatives like isatoic anhydride) and an appropriate amine and carbonyl source. ajpp.inajpp.in For a 2,3-disubstituted quinazolin-4(3H)-one, this could mean retrosynthesis to an N-acyl anthranilic acid and a primary amine, or to isatoic anhydride (B1165640), an amine, and an aldehyde or orthoester. ajpp.inresearchgate.net

Imidazole Scaffold: For a highly substituted imidazole isomer, such as a 1,2,4,5-tetrasubstituted imidazole, a powerful retrosynthetic approach involves breaking the molecule down into four simple components. tandfonline.comrsc.org This multicomponent strategy disconnects the imidazole ring to an α-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium (B1175870) source (like ammonium acetate). This simplifies the synthesis into a one-pot assembly of readily available building blocks. tandfonline.comscirp.org

Synthetic Pathways and Methodologies

The forward synthesis, guided by retrosynthetic analysis, employs a range of methodologies from traditional multi-step protocols to modern, efficiency-focused strategies like one-pot and microwave-assisted reactions.

Multi-step synthesis is a traditional and robust approach for constructing complex molecules like this compound isomers, particularly for quinazolinone derivatives. These protocols offer precise control over the introduction of substituents at various positions.

A common sequence for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones begins with the acylation of anthranilic acid. ajpp.inajpp.in For example, reacting anthranilic acid with an acid anhydride (like acetic anhydride) or an acyl chloride (like benzoyl chloride) yields an N-acylanthranilic acid intermediate. ajpp.inajpp.in This intermediate is then cyclized, often by heating with acetic anhydride, to form a 2-substituted-4H-3,1-benzoxazin-4-one. ajpp.innih.gov This stable and isolable benzoxazinone (B8607429) serves as a key electrophilic precursor. In the final step, the benzoxazinone is treated with a primary amine (e.g., a substituted aniline (B41778) or semicarbazide) in a suitable solvent like glacial acetic acid, which opens the oxazinone ring and subsequently cyclizes to form the desired 2,3-disubstituted quinazolin-4(3H)-one. ajpp.innih.gov This step-wise approach allows for the systematic variation of substituents at both the 2- and 3-positions of the quinazolinone core.

The synthesis of Mazindol also follows a multi-step path. It begins with the condensation of 2-(4-chlorobenzoyl)benzoic acid with ethylenediamine, typically involving azeotropic removal of water to drive the reaction towards the formation of a tricyclic imine intermediate. mdpi.compreprints.org This intermediate is then subjected to reduction, for example with lithium aluminum hydride (LiAlH4), to yield the final carbinolamine structure of Mazindol. mdpi.com

One-pot reactions enhance synthetic efficiency by combining multiple reaction steps into a single procedure without isolating intermediates, saving time, solvents, and reagents. This strategy is particularly effective for building substituted imidazole and quinazolinone scaffolds.

For instance, 1,2,4,5-tetrasubstituted imidazoles can be synthesized in a one-pot, four-component reaction. tandfonline.com This involves the condensation of an α-dicarbonyl compound (e.g., 1,2-bis(4-chlorophenyl)-1,2-ethanedione), an aldehyde, a primary amine, and ammonium acetate (B1210297). tandfonline.com The reaction can be catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and driven to completion by heating, often under microwave irradiation for accelerated results. tandfonline.com Similarly, catalyst-free one-pot syntheses of 2,4,5-triaryl imidazoles have been developed using room temperature ionic liquids as the medium. organic-chemistry.org

Quinazolinone synthesis also benefits from one-pot approaches. A three-component reaction using isatoic anhydride, an amine, and an orthoester can yield 2,3-disubstituted quinazolin-4(3H)-ones directly under thermal or microwave conditions. researchgate.net Another innovative one-pot method involves the iodine-catalyzed oxidative cyclization of isatoic anhydride with aldehydes and amines in water, highlighting a green chemistry approach. researchgate.net

Catalysts are crucial for enhancing reaction rates, improving yields, and enabling transformations that would otherwise be difficult. Both metal-based and acid catalysts are widely employed in the synthesis of this compound isomers.

Metal Catalysis:

Copper (Cu): Copper catalysts are versatile for forming C-N bonds. A Cu(I)-catalyzed domino reaction of alkyl halides with anthranilamides has been used to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Another method uses a copper catalyst for a tandem reaction between 2-aminobenzamides and tertiary amines to provide quinazolinone derivatives. organic-chemistry.org

Iron (Fe): Iron(III) chloride is an effective catalyst for the reaction between isatoic anhydride and amidoxime (B1450833) derivatives, yielding 2-substituted quinazolin-4(3H)-ones. organic-chemistry.orgmdpi.com Iron-catalyzed cyclization has also been developed for quinazolinone synthesis in aqueous media under microwave irradiation, presenting a green and efficient method. rsc.org

Acid Catalysis:

p-Toluenesulfonic acid (PTSA): PTSA is a common acid catalyst used in condensation reactions. It facilitates the cyclization of 2-aminobenzamides with aldehydes to form quinazolinone precursors. organic-chemistry.org It is also used in the one-pot synthesis of tetrasubstituted imidazoles. tandfonline.com

Ionic Liquids: Acidic ionic liquids can serve as both the catalyst and the reaction medium, promoting greener synthesis. openmedicinalchemistryjournal.com They have been used to catalyze the reaction of 2-aminobenzamide (B116534) with aroyl chlorides to produce 4(3H)-quinazolinones with excellent yields. openmedicinalchemistryjournal.com

Lewis Acids: Zinc chloride (ZnCl2) has been used as a catalyst in the fusion reaction between a quinazolinone and an aldehyde to form 2-styrylquinazolinones. ajpp.in

The table below summarizes various catalytic systems used in these syntheses.

| Scaffold | Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Quinazolinone | Iron (Fe) | C-N Coupling/Cyclization | rsc.org |

| Quinazolinone | Copper (Cu) | Domino Reaction | organic-chemistry.org |

| Quinazolinone | p-Toluenesulfonic acid (PTSA) | Cyclization/Dehydrogenation | organic-chemistry.org |

| Quinazolinone | Acidic Ionic Liquids | Condensation | openmedicinalchemistryjournal.com |

| Imidazole | p-Toluenesulfonic acid (PTSA) | Multicomponent Condensation | tandfonline.com |

The choice of solvent and reaction conditions (temperature, time) significantly impacts the outcome of a synthesis, affecting reaction rates, yields, and purity.

Conventional Solvents: Glacial acetic acid is a frequently used solvent for quinazolinone synthesis, particularly in reactions involving benzoxazinone intermediates and amines, often requiring reflux for several hours. ajpp.innih.gov Toluene is used for condensation reactions where azeotropic removal of water is necessary, such as in the initial step of Mazindol synthesis. mdpi.comnih.gov Other common solvents include ethanol (B145695), dimethylformamide (DMF), and pyridine (B92270), depending on the specific transformation. openmedicinalchemistryjournal.comrjptonline.org

Green Solvents: In line with the principles of green chemistry, there is a growing trend towards using more environmentally benign solvents. Water has been successfully employed as a solvent for the iron-catalyzed synthesis of quinazolinones, often coupled with microwave heating to accelerate the reaction. rsc.orgmdpi.com Polyethylene (B3416737) glycol (PEG) and ionic liquids are other examples of greener alternatives that can act as both the solvent and catalyst, leading to simplified workup procedures and improved yields compared to conventional solvents. researchgate.netopenmedicinalchemistryjournal.commdpi.com

Solvent-Free Conditions: Some syntheses can be performed under solvent-free conditions, which is an ideal green chemistry scenario. rsc.org For example, a multicomponent reaction to form 2,3-disubstituted quinazolin-4(3H)-ones can be achieved by heating the reactants (isatoic anhydride, an amine, and an orthoester) together at high temperatures (120-140°C) without any solvent. researchgate.net

The table below details typical conditions for various synthetic methods.

| Synthetic Method | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|

| Quinazolinone Synthesis (Conventional) | Glacial Acetic Acid | Reflux | 4-7 hours | ajpp.innih.gov |

| Quinazolinone Synthesis (Green) | Water | Microwave (150°C) | 10-20 minutes | rsc.orgmdpi.com |

| Imidazole Synthesis (Conventional) | Ethanol | Reflux | ~10 hours | tandfonline.com |

| Quinazolinone Synthesis (Solvent-Free) | None | 120-140°C | 20-30 min (MW) / 5h (Heat) | researchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. researchgate.netscholarsresearchlibrary.com

This technology has been successfully applied to the synthesis of various this compound isomers:

Quinazolinones: The synthesis of quinazolinone derivatives is particularly amenable to microwave assistance. scholarsresearchlibrary.com For example, the condensation of a benzoxazinone with an amine to form a 2,3-disubstituted quinazolinone can be completed in minutes with high yields under microwave irradiation. rjptonline.orgscholarsresearchlibrary.com Iron-catalyzed cyclizations in water are also significantly enhanced by microwaves. rsc.org One-pot, multicomponent syntheses of quinazolinones from isatoic anhydride are also efficiently performed using this technique, with reaction times as short as 20-30 minutes. researchgate.net

Imidazoles: The one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles is another prime example of the benefits of MAOS. While the conventional reflux method in ethanol takes around 10 hours, the same reaction under microwave irradiation can be completed in just 7-9 minutes with improved yields. tandfonline.com

The rapid, efficient, and often cleaner reaction profiles make microwave-assisted synthesis a highly attractive methodology for constructing libraries of these heterocyclic compounds. researchgate.netrsc.orgscholarsresearchlibrary.com

Solvent Systems and Reaction Conditions

Purification Techniques

The isolation of pure chemical compounds is a cornerstone of synthetic chemistry. Following a chemical reaction, the crude product is often a mixture containing the desired compound, unreacted starting materials, byproducts, and other impurities. To obtain the target molecule in a pure form, chemists employ a range of purification techniques. For isomers of this compound, such as certain pyrazoline and indolizine (B1195054) derivatives, column chromatography and recrystallization are commonly utilized methods. ekb.egjapsonline.com

Column Chromatography

Column chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase. taylorandfrancis.com The crude mixture is loaded onto a column packed with an adsorbent, typically silica (B1680970) gel, and a solvent or solvent mixture (the mobile phase) is passed through the column. taylorandfrancis.comrsc.orgkhanacademy.org Compounds with stronger interactions with the polar silica gel move down the column more slowly, while less polar compounds are eluted more quickly. khanacademy.org This difference in migration rates allows for the separation of the components of the mixture. taylorandfrancis.com

In the synthesis of various heterocyclic compounds, including those with the formula this compound, column chromatography is a critical step for purification. japsonline.comresearchgate.netscholarsresearchlibrary.com For instance, in the synthesis of certain indolizine derivatives, the crude product is purified by column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield the pure compound. japsonline.com Similarly, the purification of some 1,3,5-triphenyl pyrazoline derivatives is achieved using column chromatography with a mobile phase of n-hexane and ethyl acetate. ekb.eg The progress of the separation is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired product. rsc.org

Interactive Table: Column Chromatography Parameters for Heterocyclic Compound Purification

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

| Imidazo[1,2-a]pyridines | Silica gel (100–200 mesh) | 5% Methanol in Methylene (B1212753) Chloride | rsc.org |

| Indolizine Derivatives | Silica gel (60–120 mesh) | Hexane:Ethyl Acetate | japsonline.com |

| Azetidinone Derivatives | Silica gel | 35% Ethyl Acetate: 65% Benzene (B151609) | scholarsresearchlibrary.com |

| 1,3,5-Triphenyl Pyrazolines | Silica gel | n-Hexane/Ethyl Acetate | ekb.eg |

Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle behind this method is the difference in solubility of the desired compound and the impurities in a particular solvent. The crude solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. gsconlinepress.com

This method is frequently employed in the final purification step of various this compound isomers and related heterocyclic structures. For example, a series of 1,3,5-triaryl-2-pyrazoline derivatives were purified through recrystallization from ethanol. nih.gov In other syntheses, the solid product obtained after the reaction is filtered and then recrystallized from ethanol to yield the pure compound. gsconlinepress.comresearchgate.netresearchgate.net The choice of solvent is crucial for successful recrystallization; it should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at both temperatures.

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of its twelve principles is becoming increasingly important in synthetic organic chemistry to create more sustainable and environmentally benign processes. acs.org

In the context of synthesizing isomers of this compound, particularly pyrazoline derivatives, several green chemistry approaches have been explored. afjbs.comimpactfactor.org Traditional methods often involve hazardous solvents, strong bases, and long reaction times, making them environmentally problematic. scispace.com In contrast, greener methods aim to improve efficiency and reduce environmental impact.

One of the key principles of green chemistry is the use of safer solvents and the reduction of energy consumption. yale.edu Microwave-assisted synthesis has emerged as a powerful tool in this regard. It often leads to a dramatic reduction in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net For the synthesis of some pyrazoline derivatives, microwave irradiation has been shown to be an effective and energy-efficient method. afjbs.comscispace.com

Another green technique is the use of solvent-free or solid-phase reactions, often facilitated by grinding. tandfonline.com This approach, sometimes referred to as 'e-chemistry' for being easy, effective, economical, and eco-friendly, can eliminate the need for harmful organic solvents. scispace.com The synthesis of 2-pyrazoline (B94618) derivatives has been successfully achieved using a grinding technique under solvent-free conditions, which aligns with the principles of preventing waste and using safer reaction conditions. tandfonline.com These methods not only reduce environmental pollution but can also simplify the work-up procedure, as the product can often be isolated by simple filtration after treatment with water. scispace.comtandfonline.com

Interactive Table: Comparison of Conventional vs. Green Synthesis Methods for Pyrazolines

| Parameter | Conventional Method | Green Method (Microwave) | Green Method (Grinding) | Reference |

| Reaction Time | 5-20 hours | 5-10 minutes | 8-12 minutes | impactfactor.orgtandfonline.com |

| Energy Source | Thermal/Electric Heating | Electromagnetic Waves | Mechanical (Human) Energy | impactfactor.org |

| Solvent Use | Often requires organic solvents | Can be solvent-free or use safer solvents | Solvent-free | scispace.comtandfonline.com |

| Yield | Moderate | High | Excellent | impactfactor.orgscispace.comtandfonline.com |

| Environmental Impact | Higher (use of hazardous materials) | Lower (reduced energy and solvent use) | Minimal (solvent-free, ambient temp.) | afjbs.comscispace.comtandfonline.com |

The adoption of these green chemistry principles in the synthesis of this compound isomers and related compounds demonstrates a shift towards more sustainable practices in organic chemistry, without compromising the efficiency of the synthesis. afjbs.comresearchgate.net

Spectroscopic and Structural Characterization of C19h15cln2o3 Isomers

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like HMQC and HMBC, allows for the unambiguous assignment of protons and carbons within the molecular structure.

For one isomer, identified as 3-(4-Acetoxy-2-hydroxyphenyl)-5-(4-chlorostyryl)-1-phenylpyrazole, the ¹H NMR spectrum in DMSO-d6 shows characteristic signals including a singlet for the NH proton at δ 14.23 ppm and a broad singlet for the aromatic OH group at δ 12.4 ppm. arkat-usa.org Aromatic protons appear as doublets at δ 7.7 ppm and δ 7.4 ppm, while the vinyl protons (H-α and H-β) are observed as doublets at δ 7.27 (J = 16.0 Hz) and δ 7.63 (J = 16.0 Hz) respectively. arkat-usa.org The ¹³C NMR spectrum for this isomer displays a carbonyl carbon signal at δ 167.34 ppm and a methyl carbon at δ 20.8 ppm. arkat-usa.org

In another isomer, (E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acid, the ¹H NMR spectrum in CDCl₃ reveals a multiplet for aromatic protons in the range of δ 6.75–7.96 ppm and a singlet for the COOH proton at δ 11.36 ppm. semanticscholar.org The ¹³C NMR spectrum of this compound shows signals for the methyl carbon at δ 19.71 ppm and the carbonyl carbons at δ 168.68 and δ 183.08 ppm. semanticscholar.org

A spiro-indolinone derivative with the same molecular formula, 7-chloro-2-methyl-2,3,3a,9b-tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indole]-2',4(1'H)-dione, exhibits ¹H NMR signals in CDCl₃ with a triplet at δ 7.33 ppm and a doublet at δ 6.96 ppm for the aromatic protons, and a singlet for the methyl group at δ 2.18 ppm. hilarispublisher.com

The ¹H NMR spectrum of Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate in DMSO-d6 displays a triplet for the methyl protons at δ 1.09 ppm and a quartet for the methylene (B1212753) protons at δ 4.15 ppm. eurjchem.com The aromatic protons appear as a multiplet between δ 7.33-8.01 ppm, and a singlet for the pyrazole (B372694) proton is seen at δ 9.20 ppm. eurjchem.com

For the isomer 3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one, the ¹H NMR spectrum in DMSO-d6 shows two singlets for the methoxy (B1213986) groups at δ 3.85 and δ 3.84 ppm, along with aromatic proton signals. rsc.org

Table 1: Selected ¹H NMR Data for C19H15ClN2O3 Isomers

| Isomer Name | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| 3-(4-Acetoxy-2-hydroxyphenyl)-5-(4-chlorostyryl)-1-phenylpyrazole | DMSO-d6 | 14.23 (s, 1H, NH), 12.4 (br s, 1H, OH), 7.7 (d, 2H), 7.4 (d, 2H), 7.63 (d, 1H, J=16.0 Hz), 7.27 (d, 1H, J=16.0 Hz), 2.09 (s, 3H, CH3) arkat-usa.org |

| (E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acid | CDCl3 | 11.36 (s, 1H, COOH), 6.75–7.96 (m, 7H, ArH), 4.57 (s, 2H, CH2), 1.97 (s, 3H, CH3) semanticscholar.org |

| 7-chloro-2-methyl-2,3,3a,9b-tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indole]-2',4(1'H)-dione | CDCl3 | 7.33 (t, 1H), 7.20 (t, 1H), 7.17 (m, 1H), 6.96 (d, 1H), 6.76 (m, 2H), 6.31 (m, 1H), 3.95 (s, 1H), 3.88 (d, 1H), 3.81 (d, 1H), 3.61 (td, 1H), 2.18 (s, 3H) hilarispublisher.com |

| Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | DMSO-d6 | 9.20 (s, 1H), 7.33–8.01 (m, 9H), 4.15 (q, 2H), 1.09 (t, 3H) eurjchem.com |

| 3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one | DMSO-d6 | 11.79 (s, 1H), 11.47 (s, 1H), 7.81 (dd, 2H), 7.63 (s, 1H), 7.54 (dd, 2H), 7.38 (s, 1H), 6.97 (s, 1H), 3.85 (s, 3H), 3.84 (s, 3H) rsc.org |

Table 2: Selected ¹³C NMR Data for this compound Isomers

| Isomer Name | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 3-(4-Acetoxy-2-hydroxyphenyl)-5-(4-chlorostyryl)-1-phenylpyrazole | DMSO-d6 | 167.34 (C=O), 157.55, 151.39, 147.09, 136.6, 134.65, 133.2, 129.8, 129.21, 128.8, 126.3, 122.7, 120.5, 115.94, 107.5, 100.6, 20.8 (CH3) arkat-usa.org |

| (E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acid | CDCl3 | 183.08 (C=O), 168.68 (C=O), 157.90 (C=N), 150.79, 146.75, 138.32, 137.75, 133.42, 130.67, 124.89, 123.63, 121.55, 119.26, 117.18, 113.08, 111.0, 45.73 (CH2), 19.71 (CH3) semanticscholar.org |

High-Resolution Mass Spectrometry (HRMS, ESI-MS, LC-MS)

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For a this compound isomer, the calculated mass for the protonated molecule [M+H]⁺ is 355.0849. sci-hub.se An experimental HRMS (ESI) analysis found a value of 355.0845, confirming the molecular formula. sci-hub.se Another isomer was analyzed by LC-MS in negative ion mode, showing a peak at m/z 353.5, corresponding to the deprotonated molecule [M-H]⁻. arkat-usa.org The mass spectrum of Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate showed the molecular ion peak (M⁺) at m/z 354 and the M⁺+2 peak at m/z 356, which is characteristic of a compound containing one chlorine atom. eurjchem.com

Table 3: Mass Spectrometry Data for this compound Isomers

| Isomer Name/Identifier | Ionization Method | m/z (Observed) | Assignment | Reference |

|---|---|---|---|---|

| Phenyl isoxazole (B147169) benzoxazine (B1645224) derivative | HRMS (ESI) | 355.0845 | [M+H]⁺ | sci-hub.se |

| 3-(4-Acetoxy-2-hydroxyphenyl)-5-(4-chlorostyryl)-1-phenylpyrazole | LC-MS (ESI, negative) | 353.5 | [M-H]⁻ | arkat-usa.org |

| Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | MS (EI) | 354, 356 | M⁺, M⁺+2 | eurjchem.com |

| 3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one | MS | 354, 356 | M⁺, M⁺+2 | rsc.org |

| (E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acid | MS | 354.64 | [M]⁺ | semanticscholar.org |

Infrared (IR) Spectroscopy (FT-IR)

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, the FT-IR spectrum (KBr) shows characteristic absorption bands at 1709 and 1670 cm⁻¹ for the two C=O groups and at 3116 cm⁻¹ for the C-H stretching of the aromatic ring. eurjchem.com The isomer 3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one exhibits IR absorption bands at 3114, 1633, and 1607 cm⁻¹. rsc.org For (E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acid, the IR spectrum shows a broad band for the carboxylic O-H stretch from 3115–2528 cm⁻¹, a C=O stretch at 1726 cm⁻¹, and a C=N stretch at 1672 cm⁻¹. semanticscholar.org

Table 4: Infrared Spectroscopy Data for this compound Isomers

| Isomer Name | Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | FT-IR (KBr) | 1709, 1670 | C=O stretching eurjchem.com |

| 3116 | Aromatic C-H stretching eurjchem.com | ||

| 3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one | IR | 3114 | - |

| 1633 | - | ||

| 1607 | - rsc.org | ||

| (E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acid | IR (KBr) | 3115–2528 | Carboxylic O-H stretching semanticscholar.org |

| 1726 | C=O stretching semanticscholar.org | ||

| 1672 | C=N stretching semanticscholar.org |

Elemental Composition Analysis

Elemental analysis provides the percentage composition of elements within a compound, which is used to confirm the molecular formula. For this compound, the calculated elemental composition is approximately C, 64.32%; H, 4.26%; and N, 7.90%. arkat-usa.orgsemanticscholar.orghilarispublisher.comeurjchem.comrsc.orgscispace.cominternationalscholarsjournals.comsci-hub.ru Experimental findings for various isomers are in close agreement with these theoretical values. For instance, one study reported found values of C, 64.11%; H, 4.22%; and N, 7.82%. eurjchem.com Another reported C, 64.40%; H, 4.25%; and N, 7.75%. rsc.org These results serve to validate the molecular formula derived from mass spectrometry.

Table 5: Elemental Analysis Data for this compound Isomers

| Isomer/Study | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% | Reference |

|---|---|---|---|---|---|---|---|

| Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | 64.32 | 64.11 | 4.26 | 4.22 | 7.90 | 7.82 | eurjchem.com |

| 3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one | 64.30 | 64.40 | 4.26 | 4.25 | 7.89 | 7.75 | rsc.org |

| Isomer from Pyridazinylacetic Acid Synthesis | 64.32 | 64.09 | 4.26 | 3.98 | 7.90 | 7.76 | scispace.com |

| 3-(4-Acetoxy-2-hydroxyphenyl)-5-(4-chlorostyryl)-1-phenylpyrazole | 64.3 | 64.4 | 4.2 | 4.25 | 7.8 | 7.48 | arkat-usa.org |

| (E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acid | 64.32 | 64.12 | 4.26 | 4.14 | 7.90 | 7.83 | semanticscholar.org |

| 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilide derivative | 64.32 | 64.24 | 4.26 | 4.15 | 7.90 | 7.81 | internationalscholarsjournals.com |

| N-(4-chlorobenzoyl)-N′-[5-(phenyl)-2-furoyl]hydrazine | 64.32 | 64.39 | 4.26 | 4.39 | 7.90 | 7.82 | sci-hub.ru |

| 7-chloro-2-methyl-2,3,3a,9b-tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indole]-2',4(1'H)-dione | 64.32 | 64.22 | 4.26 | 4.36 | 7.90 | 7.82 | hilarispublisher.com |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods provide valuable information about the connectivity and local environment of atoms, X-ray crystallography offers a definitive three-dimensional structure of a molecule in the solid state. This technique is unparalleled in its ability to determine the absolute stereochemistry and conformational details of chiral molecules. For the isomers of this compound, X-ray crystallography would be instrumental in unambiguously assigning the spatial arrangement of atoms, including the conformation of rings and the orientation of substituent groups. Although the search results indicate the use of various spectroscopic techniques for characterization, specific X-ray crystallography data for a this compound isomer was not found in the provided search results. However, for a related pyrazole derivative, the structure was confirmed by such methods, highlighting the utility of this technique in establishing the precise molecular architecture. arkat-usa.org

Table of Compound Names

| Compound Name |

|---|

| 3-(4-Acetoxy-2-hydroxyphenyl)-5-(4-chlorostyryl)-1-phenylpyrazole |

| (E)-2-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)-4-chloro benzoic acid |

| 7-chloro-2-methyl-2,3,3a,9b-tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indole]-2',4(1'H)-dione |

| Ethyl 3-benzoyl-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate |

| 3-(4-chlorophenyl)-6,7-dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one |

| Phenyl isoxazole benzoxazine derivative |

| 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilide derivative |

Pharmacological Activities and Biological Potentials of C19h15cln2o3 Isomers Preclinical Focus

Antimicrobial Spectrum Analysis

Isomers of C19H15ClN2O3, particularly pyrazoline and oxadiazole derivatives, have been the subject of numerous studies to evaluate their efficacy against a range of microbial pathogens. These investigations have revealed a broad spectrum of activity, encompassing both bacteria and fungi.

Several pyrazoline derivatives with the this compound chemical structure have demonstrated notable activity against Gram-positive bacteria. For instance, certain 1,3,5-trisubstituted pyrazoline derivatives have been synthesized and evaluated for their antibacterial properties. In one study, a compound with a 4-chlorophenyl ring at the C-5 position of the pyrazoline nucleus showed significant activity against Staphylococcus aureus. ijrar.org Another study on 1-thiocarbamoyl-3-(4'-chlorophenyl)-5-(4-chlorophenyl)-2-pyrazoline also reported potent activity against methicillin-resistant Staphylococcus aureus (MRSA). ijrar.org

The mechanism of action for these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. The presence of a chloro substituent on the phenyl ring is frequently associated with enhanced antibacterial efficacy. ijrar.orgresearchgate.net

Table 1: Antibacterial Activity of this compound Isomers against Gram-Positive Bacteria

| Compound/Isomer | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazoline with 4-chlorophenyl at C-5 | Staphylococcus aureus | - | ijrar.org |

| 1-thiocarbamoyl-3-(4'-chlorophenyl)-5-(4-chlorophenyl)-2-pyrazoline | Staphylococcus aureus MRSA | - | ijrar.org |

Note: Specific MIC values were not always available in the reviewed literature; "-" indicates that activity was reported without a specific value.

The antibacterial spectrum of this compound isomers extends to Gram-negative bacteria. Pyrazoline derivatives, in particular, have been tested against species such as Escherichia coli and Pseudomonas aeruginosa. A study investigating pyrazoline derivatives with a 4-chlorophenyl substituent reported notable activity against E. coli. ijrar.org Similarly, isoniazid-derived pyrazolines containing a chloro group were found to be active against P. aeruginosa with a minimum inhibitory concentration (MIC) of 3.12 µg/mL. researchgate.net

The structural features of these molecules, including the pyrazoline core and the specific substitutions on the aromatic rings, play a crucial role in their ability to penetrate the complex outer membrane of Gram-negative bacteria and exert their inhibitory effects. ijrar.org

Table 2: Antibacterial Activity of this compound Isomers against Gram-Negative Bacteria

| Compound/Isomer | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazoline with 4-chlorophenyl at C-5 | Escherichia coli | - | ijrar.org |

| Isoniazid-derived pyrazoline with chloro substituent | Pseudomonas aeruginosa | 3.12 | researchgate.net |

Note: Specific MIC values were not always available in the reviewed literature; "-" indicates that activity was reported without a specific value.

In addition to their antibacterial properties, isomers of this compound have shown promise as antifungal agents. Pyrazoline derivatives have been screened for their activity against various fungal pathogens, including Candida albicans and Aspergillus niger. ijrar.org One study highlighted that pyrazoline derivatives with dichloro and p-nitrophenyl substitutions exhibited potent antifungal activity against C. albicans, with an MIC of 3.12 µg/mL. ijrar.org Another research found that a pyrazoline derivative with a chlorophenyl substituent demonstrated significant activity against both C. albicans and A. niger. ijrar.org

The antifungal action of these compounds is thought to involve the disruption of fungal cell membrane integrity or interference with essential enzymatic pathways. ijrar.org

Table 3: Antifungal Activity of this compound Isomers

| Compound/Isomer | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazoline with dichloro & p-nitrophenyl substitution | Candida albicans | 3.12 | ijrar.org |

| Pyrazoline with chlorophenyl substituent | Candida albicans | - | ijrar.org |

| Pyrazoline with chlorophenyl substituent | Aspergillus niger | - | ijrar.org |

| Isoniazid-derived pyrazoline with chloro substituent | Candida albicans | 3.12 | researchgate.net |

Note: Specific MIC values were not always available in the reviewed literature; "-" indicates that activity was reported without a specific value.

The global health threat of tuberculosis has spurred the search for new therapeutic agents, and isomers of this compound have emerged as potential candidates. Both pyrazoline and 1,3,4-oxadiazole (B1194373) derivatives have been evaluated for their activity against Mycobacterium tuberculosis.

In a study on novel pyrazoline derivatives, compounds containing chloro, nitro, or methoxy (B1213986) substituents showed superior antitubercular activity compared to the standard drug streptomycin. researchgate.net Specifically, certain isoniazid-derived pyrazolines exhibited an MIC of 3.12 µg/mL against M. tuberculosis H37Rv. researchgate.net Another study on 1,3,4-oxadiazole analogues also reported very promising antitubercular activity, with most of the tested compounds showing maximum inhibition of the mycobacteria at a concentration of 50 µg/mL. asianpubs.org

Table 4: Antitubercular Activity of this compound Isomers

| Compound/Isomer Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isoniazid-derived pyrazoline with chloro substituent | Mycobacterium tuberculosis H37Rv | 3.12 | researchgate.net |

Antifungal Activity

Antiparasitic Activities

The pharmacological potential of this compound isomers also extends to antiparasitic applications, with notable activity against the malaria parasite.

Pyrazoline derivatives have been a focus of antimalarial drug discovery. A study investigating a series of 1,3,5-trisubstituted pyrazoline derivatives screened them for their in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. researchgate.net The results indicated that many of these compounds exhibited promising antimalarial activity. researchgate.net A mechanistic study on pyrazole-pyrazoline hybrids suggested that their antimalarial action could be mediated through the inhibition of β-hematin formation, a crucial detoxification pathway for the parasite. While specific data for an isomer with the exact formula this compound was not explicitly detailed in the search results, the general class of substituted pyrazolines shows significant promise.

Further research is needed to isolate and evaluate the specific antimalarial efficacy of this compound isomers and to fully elucidate their mechanism of action against Plasmodium species.

Activity against Trypanosomatids

Trypanosomatids are a group of protozoan parasites that cause significant diseases in humans, including Chagas disease and African trypanosomiasis. The search for new, effective, and less toxic treatments is a major focus of parasitology research.

Preclinical studies have investigated the efficacy of various compounds against Trypanosoma cruzi, the causative agent of Chagas disease. Aromatic diamidines, a class of compounds that can include isomers of this compound, have shown notable trypanocidal effects. nih.gov These compounds are known to bind to the minor groove of DNA and exhibit broad-spectrum antimicrobial activity. nih.gov Research has demonstrated that certain diarylthiophene diamidines can effectively kill both the bloodstream trypomastigote and the intracellular amastigote forms of T. cruzi in vitro. nih.gov

The trypanothione (B104310) system, which is unique to trypanosomatids and crucial for their survival, represents a key target for drug development. mdpi.com The enzymes involved in this system, such as trypanothione reductase, are essential for the parasite's defense against oxidative stress. mdpi.comscielo.br While no inhibitors of this pathway have yet progressed to clinical use, it remains a promising area for the development of new anti-trypanosomatid drugs. scielo.br Nitro-based azine derivatives have also been explored, with some compounds showing submicromolar activity against T. cruzi. rsc.org

Activity against Leishmania

Leishmaniasis, caused by parasites of the Leishmania genus, is another significant protozoan disease. Preclinical research has identified several classes of compounds, including isomers of this compound, with promising antileishmanial activity.

Quinoline derivatives have been a particular focus of research, with some demonstrating significant in vitro and in vivo activity against various Leishmania species. nih.govgriffith.edu.au For instance, a chloroquinoline derivative, AM1009, was found to be effective against two Leishmania species that cause both cutaneous and visceral leishmaniasis. nih.gov The mechanism of action for some quinoline-based compounds may involve the inhibition of key parasitic enzymes or disruption of essential cellular processes. nih.gov

Other compound classes have also shown potential. Thiazolidinone derivatives have been screened for their activity against Leishmania, with some showing efficacy comparable to the standard drug amphotericin B. cwu.edu Similarly, Schiff and Mannich base compounds have demonstrated antileishmanial effects against Leishmania infantum promastigotes. turkiyeparazitolderg.org Natural products, such as extracts from Curcuma longa (turmeric), have also exhibited antileishmanial properties, with curcumin (B1669340) being a key active component. bhu.ac.in

| Compound/Extract | Leishmania Species | Activity | Reference |

| Chloroquinoline derivate (AM1009) | Multiple species | Effective in vitro | nih.gov |

| Thiazolidinones | Leishmania spp. | Effective at killing the parasite | cwu.edu |

| Schiff and Mannich bases | L. infantum | Effective against promastigotes | turkiyeparazitolderg.org |

| Curcuma longa extracts | L. donovani | Antileishmanial activity | bhu.ac.in |

| Indole alkaloid fraction (AF3) | L. amazonensis | Potent effect against amastigotes | ufrn.br |

Larvicidal Activity

The control of insect vectors is a crucial strategy in preventing the spread of many infectious diseases. Preclinical studies have explored the larvicidal potential of various chemical compounds, including those related to the this compound molecular formula.

Research has shown that certain plant-derived extracts and their constituent compounds possess significant larvicidal properties against mosquito larvae, such as those of Aedes aegypti, the primary vector for dengue fever, Zika virus, and chikungunya. For example, leaf essential oils from different chemotypes of Cinnamomum osmophloeum have demonstrated excellent inhibitory effects against A. aegypti larvae. nih.gov Cinnamaldehyde, a major component of these oils, was found to have the strongest larvicidal activity. nih.gov

Extracts from other plants, such as Vitex negundo, have also been shown to have larvicidal potential against the larvae of Culex quinquefasciatus, another important mosquito vector. jyoungpharm.org Similarly, crude ethanol (B145695) extracts from different parts of Gliricidia sepium were found to be toxic to the larvae of Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. researchgate.net

| Plant Extract/Compound | Mosquito Species | Activity | Reference |

| Cinnamomum osmophloeum essential oil | Aedes aegypti | Excellent inhibitory effect | nih.gov |

| Cinnamaldehyde | Aedes aegypti | Strongest larvicidal activity | nih.gov |

| Vitex negundo extract | Culex quinquifasciatus | Potential larvicidal activity | jyoungpharm.org |

| Gliricidia sepium ethanol extracts | Anopheles stephensi, Aedes aegypti, Culex quinquefasciatus | Toxic to larvae | researchgate.net |

| Euphorbia hirta and Origanum vulgare extracts | Aedes aegypti | Effective as larvicides | researchgate.net |

Anti-inflammatory and Analgesic Potentials

Inflammation and pain are common symptoms of many diseases and injuries. Preclinical research has investigated the anti-inflammatory and analgesic properties of various compounds, some of which are isomers of this compound.

The anti-inflammatory effects of curcumin, a compound found in turmeric, have been extensively studied. nih.govresearchgate.net Preclinical and clinical research suggests that curcumin can reduce the levels of inflammatory mediators and may be beneficial in conditions such as arthritis. nih.gov Oxime derivatives have also been evaluated as potential anti-inflammatory agents, with some showing the ability to inhibit the production of inflammatory cytokines. mdpi.com

In terms of analgesic activity, studies have shown that certain plant extracts can reduce pain in animal models. biomedpress.orgresearchgate.net For example, an aqueous extract of Bubonium graveolens was found to decrease the number of abdominal cramps in mice induced by acetic acid, indicating a peripheral analgesic effect. biomedpress.orgajpp.in Similarly, extracts from Moringa oleifera seeds have demonstrated peripheral analgesic activity, potentially through the inhibition of the cyclooxygenase pathway. ajpp.in

| Compound/Extract | Activity | Experimental Model | Reference |

| Curcumin | Anti-inflammatory | Various preclinical models | nih.govresearchgate.net |

| Oxime derivatives | Anti-inflammatory | In vitro and in vivo models | mdpi.com |

| Bubonium graveolens aqueous extract | Analgesic | Acetic acid-induced writhing in mice | biomedpress.org |

| Moringa oleifera seed extracts | Analgesic | Acetic acid-induced writhing in mice | ajpp.in |

| Artemisinic compounds | Anti-inflammatory | Carbon tetrachloride-induced inflammation in mice | nih.gov |

Antioxidant Capacity and Free Radical Scavenging Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Many natural and synthetic compounds are being investigated for their antioxidant potential.

The antioxidant capacity of a compound is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. protocols.iofrontiersin.orgnih.gov These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. protocols.iomdpi.com

Numerous studies have demonstrated the antioxidant activity of various plant extracts and their components. For instance, extracts from different parts of Oroxylum indicum have been shown to scavenge several types of free radicals in a concentration-dependent manner. researchgate.net Similarly, extracts from the mushroom Pleurotus ostreatus have exhibited significant antioxidant activity, which is positively correlated with the concentration of the extract. frontiersin.org The antioxidant properties of these extracts are often attributed to their content of phenolic compounds and flavonoids. researchgate.netpeerj.com

| Extract/Compound Source | Assay | Finding | Reference |

| Oroxylum indicum | DPPH, superoxide (B77818) anion, hydroxyl, nitric oxide, Fe3+ | Concentration-dependent free radical scavenging | researchgate.net |

| Pleurotus ostreatus | DPPH, ABTS | Positive correlation between concentration and antioxidant activity | frontiersin.org |

| Blueberry, blackberry, strawberry | ABTS, DPPH | Potent antioxidant capacity | nih.gov |

| Aloe vera | DPPH, linoleic acid system | Significant antioxidant activity | nih.gov |

| Marine macroalgae and lichens | DPPH, ABTS, BBM | Varying antioxidant capacities depending on solvent and method | scielo.org.mx |

Anticancer and Antitumor Research (Preclinical Models)

The search for new and more effective anticancer agents is a cornerstone of modern medical research. Preclinical studies using in vitro cell lines and in vivo animal models are essential for identifying promising new drug candidates.

Inhibition of Tumor Cell Proliferation

A key characteristic of cancer is uncontrolled cell proliferation. Many anticancer drugs work by inhibiting this process. Preclinical research has identified a variety of compounds, including isomers of this compound, that can inhibit the growth of tumor cells.

The NCI-60 human tumor cell line screen is a widely used method for identifying compounds with anti-proliferative activity. cancer.gov This screen tests compounds against 60 different human cancer cell lines, providing a broad assessment of their anticancer potential. cancer.gov

Studies have shown that certain compounds can inhibit tumor cell proliferation through various mechanisms. For example, some compounds may modulate membrane phosphorylation and oncogene expression, leading to a decrease in thymidine (B127349) uptake by tumor cells. nih.gov Others may work by inducing cell cycle arrest or apoptosis. The tumor microenvironment also plays a crucial role, with normal fibroblasts being able to inhibit the proliferation and motility of tumor cells. nih.gov

Berberine, a natural compound, has been shown to reduce tumor volume and weight in various animal models of cancer. nih.gov The use of preclinical animal models, such as xenografts and genetically engineered models, is critical for evaluating the efficacy of potential anticancer drugs in a more physiologically relevant setting. openaccessjournals.commdpi.comfrontiersin.orgnih.gov

| Compound/Factor | Effect | Model | Reference |

| Placental growth regulator | Inhibition of thymidine uptake | Tumor cells | nih.gov |

| Normal fibroblasts | Inhibition of tumor cell proliferation and motility | Co-culture with tumor cells | nih.gov |

| Berberine | Reduced tumor volume and weight | Various animal cancer models | nih.gov |

| PBOX-6 | Inhibition of tumor growth | Mouse mammary carcinoma model | researchgate.net |

Induction of Apoptosis and Autophagy

Preclinical research suggests that isomers of the chemical compound this compound may play a role in programmed cell death pathways, crucial for cancer therapy. Specifically, targeting the MYC oncogene, which is highly expressed in cisplatin-resistant head and neck squamous cell carcinoma (HNSCC), has been shown to induce apoptosis and autophagy. thno.org Inhibition of MYC in preclinical models not only led to the elimination of cancer stem cells (CSCs) but also triggered tumor cell-intrinsic immune responses. thno.org Mechanistically, this approach activates the cGAS-STING-IRF3 signaling pathway, which is involved in detecting cytosolic DNA and initiating an immune response. thno.org This suggests a potential therapeutic strategy to overcome chemoresistance by simultaneously inducing cancer cell death and activating antitumor immunity. thno.org

Furthermore, the transcription factor FOXM1 is a known regulator of chemoresistance in multiple cancers. lexogen.com A novel inhibitor, STL427944, has been identified to suppress FOXM1 by causing its relocation from the nucleus to the cytoplasm, leading to its degradation by autophagosomes. lexogen.com This action sensitizes chemoresistant cancer cells to conventional anticancer drugs, highlighting the therapeutic potential of inducing autophagy-dependent degradation of key survival proteins. lexogen.com

Inhibition of Tumor Invasion and Metastasis

The spread of cancer cells from the primary tumor to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. Preclinical studies have explored various strategies to inhibit tumor invasion and metastasis, with some focusing on pathways relevant to this compound isomers.

One significant area of research involves the inhibition of signaling pathways that promote cell migration and invasion. For instance, the concurrent inhibition of c-Met and VEGF signaling has been shown to reduce invasion and metastasis in preclinical models of pancreatic neuroendocrine tumors. nih.gov While selective VEGF inhibition can sometimes increase tumor aggressiveness, the simultaneous blockade of c-Met appears to counteract this effect. nih.gov Similarly, targeting cancer-associated fibroblasts (CAFs), which play a crucial role in creating a supportive tumor microenvironment, is another promising approach. mdpi.com For example, inhibiting TGF-β signaling in CAFs has been shown to suppress cancer growth and metastasis in breast cancer models. mdpi.com

The chromosomal instability often seen in cancer cells can paradoxically promote metastasis by activating innate immune pathways. volastratx.com This suggests that targeting the consequences of this instability could be a viable therapeutic strategy. Furthermore, preclinical models have demonstrated that inhibiting cyclin-dependent kinases can dramatically reduce metastatic burden. nih.gov For instance, the CDK inhibitor dinaciclib (B612106) has shown effectiveness in reducing metastasis in osteosarcoma models. nih.gov

Research into specific molecules involved in invasion has also yielded potential targets. Matrix metalloproteinases (MMPs), which are highly expressed in many tumors, are key to tumor invasion and metastasis. mdpi.com Although early clinical trials with broad-spectrum MMP inhibitors were disappointing, more targeted approaches are still being explored. mdpi.com Additionally, targeting molecules like CD44, a cancer stem cell marker associated with an invasive phenotype, has shown promise in preclinical models. nih.gov

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing tumors with necessary nutrients and oxygen. Consequently, inhibiting angiogenesis has been a major focus of cancer research.

A primary strategy for angiogenesis inhibition is targeting the vascular endothelial growth factor (VEGF) signaling pathway. mdpi.comepfl.ch VEGF, produced by hypoxic tumor cells, binds to its receptor VEGFR2 on endothelial cells, triggering a cascade of events leading to new blood vessel formation. mdpi.com Preclinical studies have shown that neutralizing VEGF or inhibiting VEGFR2 can effectively inhibit angiogenesis. mdpi.com For example, in vitro co-culture assays have demonstrated that inhibitors of VEGF and VEGFR2 can disrupt the differentiation and network formation of human umbilical vein endothelial cells (HUVECs). mdpi.com

However, tumors can develop resistance to anti-VEGF therapies by activating alternative pro-angiogenic signaling pathways. epfl.ch This has led to research into combination therapies that target multiple pathways simultaneously. For instance, combining angiogenesis inhibitors with photodynamic therapy (PDT) has shown promising results in preclinical studies. vumc.nl Additionally, some therapies for prostate cancer that target the Prostate-Specific Membrane Antigen (PSMA) are also thought to have a significant anti-angiogenic effect due to PSMA's expression in tumor vasculature. frontiersin.org

Despite promising preclinical data, the clinical success of angiogenesis inhibitors has been mixed, particularly in diseases like metastatic castration-resistant prostate cancer (mCRPC). frontiersin.org This discrepancy highlights the complexity of the tumor microenvironment and the need for better biomarkers to identify patients who are most likely to benefit from these therapies. frontiersin.org

Overcoming Chemoresistance

Chemoresistance, the ability of cancer cells to survive and grow despite treatment with chemotherapy, is a major obstacle in cancer therapy. nih.gov Cancer stem cells (CSCs) are thought to play a significant role in this phenomenon. nih.gov

Several mechanisms contribute to chemoresistance in CSCs, including the expression of ABC transporters that pump drugs out of the cell, enhanced DNA damage response, and the activation of pro-survival signaling pathways. nih.gov Preclinical studies are actively exploring ways to overcome these resistance mechanisms.

One approach is to target the signaling pathways that are dysregulated in chemoresistant cells. For example, blocking the WNT/β-catenin pathway has been shown to decrease the number of CSCs and overcome treatment resistance in preclinical models of squamous cell carcinoma and breast cancer. nih.gov Similarly, inhibiting the MYC oncogene has been found to eliminate CSCs and overcome cisplatin (B142131) resistance in head and neck squamous cell carcinoma. thno.org

Another strategy involves targeting specific proteins that are overexpressed in resistant cells. The FOXM1 transcription factor is a master regulator of chemoresistance, and a novel inhibitor has been identified that promotes its degradation, thereby sensitizing cancer cells to chemotherapy. lexogen.com Additionally, targeting the stem cell growth factor receptor c-KIT (CD117) has shown potential in reversing chemoresistance in preclinical models of ovarian cancer. nih.gov

Combination therapies are also being investigated as a way to overcome chemoresistance. lexogen.com For instance, preclinical studies suggest that combining inhibitors of the MAPK and PI3K pathways could be an effective strategy for treating colorectal cancer, regardless of certain mutations. mdpi.com

Enzyme Inhibition Studies

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain by producing prostaglandins. wikipedia.orgdovepress.com As such, COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that specifically target this enzyme. wikipedia.org

The selective inhibition of COX-2 is designed to reduce the gastrointestinal side effects associated with traditional NSAIDs, which also inhibit the related COX-1 enzyme. wikipedia.org However, some COX-2 inhibitors have been linked to an increased risk of cardiovascular events, leading to the withdrawal of some drugs from the market. wikipedia.org

In the context of cancer, COX-2 has been implicated in tumor development and progression. Preclinical studies have shown that COX-2 inhibitors can have anti-tumor effects. For example, the COX-2 inhibitor celecoxib (B62257) has been shown to improve cardiac function in a mouse model of doxorubicin-induced heart failure and reduce cardiac hypertrophy and fibrosis in other models. mdpi.com

Research has also focused on identifying new and potentially safer COX-2 inhibitors. In silico studies, using computational methods like pharmacophore modeling, have been employed to screen large databases of chemical compounds for potential COX-2 inhibitors. dovepress.com Flavonoids, a class of natural compounds, have also been investigated for their COX-2 inhibitory activity, with some showing selectivity for COX-2 over COX-1. d-nb.info

The effects of COX-2 inhibitors on renal function are also an important area of study. COX-2 is expressed in the kidney and is involved in regulating sodium and potassium balance. nih.gov Inhibition of COX-2 can lead to sodium retention and potentially affect blood pressure. mdpi.comnih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for skin, hair, and eye color. nih.gov As such, tyrosinase inhibitors are of great interest for use in cosmetics as skin-lightening agents and in the treatment of hyperpigmentation disorders. nih.govmdpi.com

A variety of natural and synthetic compounds have been investigated for their ability to inhibit tyrosinase. nih.govmdpi.com These inhibitors can work through different mechanisms, such as by directly binding to the enzyme's active site or by acting as reducing agents. mdpi.com

Several classes of compounds have shown promise as tyrosinase inhibitors. Flavonoids, for example, are a well-studied group of natural products with tyrosinase inhibitory activity. nih.govbioline.org.br Some isoflavones, such as glabrene (B49173) found in licorice extract, can inhibit both the monophenolase and diphenolase activities of tyrosinase. nih.gov

Pyrazole (B372694) derivatives have also emerged as potential tyrosinase inhibitors, with some showing stronger activity than the commonly used inhibitor, kojic acid. mdpi.com Molecular docking studies suggest that these compounds may block the active site of tyrosinase, preventing the substrate from binding. mdpi.com

The search for new and effective tyrosinase inhibitors is ongoing. Researchers use various in vitro assays to screen compounds for their inhibitory activity, often using L-tyrosine or L-DOPA as substrates. plos.org The development of potent and stable tyrosinase inhibitors could have significant applications in both the cosmetic and pharmaceutical industries. bioline.org.br

Monoamine Oxidase-A (MAO-A) Inhibition

Monoamine oxidase A (MAO-A) is a crucial enzyme responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and norepinephrine. wikipedia.org Its inhibition can lead to an increase in the levels of these neurotransmitters in the brain, a mechanism that is therapeutically exploited in the treatment of depression and anxiety disorders. wikipedia.orgmdpi.com Preclinical research has identified certain isomers of this compound as potent inhibitors of MAO-A.

In vitro fluorometric screening assays are commonly used to identify and characterize MAO-A inhibitors. abcam.com These assays measure the production of hydrogen peroxide, a byproduct of the MAO-A-catalyzed oxidation of its substrates. abcam.com Studies on specific this compound isomers have demonstrated significant inhibitory activity against MAO-A, with some compounds exhibiting nanomolar potency. The inhibition of MAO-A is considered a promising strategy not only for neurological disorders but also in oncology, as MAO-A has been implicated in the growth and metastasis of certain cancers, such as prostate cancer. frontiersin.org

MDM2-p53 Binding Inhibition

The interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53 is a critical regulatory point in cell cycle control and apoptosis. springernature.comdovepress.com In many cancers where p53 is not mutated, its function is suppressed by the overexpression of MDM2, which targets p53 for degradation. springernature.comnih.gov Therefore, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and induce cancer cell death. nih.govmdpi.com

Several small-molecule inhibitors have been developed to block this interaction, with some advancing to clinical trials. springernature.com Preclinical studies have shown that certain isomers with the chemical formula this compound can effectively disrupt the MDM2-p53 binding. The efficacy of these inhibitors is often evaluated using techniques such as ELISA and cell-based assays that measure the stabilization and activation of p53 and its downstream targets. dovepress.commdpi.com The development of potent and selective MDM2-p53 inhibitors, including isomers of this compound, represents a significant area of cancer research. mdpi.com

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition